1-Decanol, 10-bromo-, acetate
Description
Overview of Organobromine Compounds in Chemical Sciences
Organobromine compounds, organic molecules containing a carbon-bromine bond, are a significant subject within chemical sciences. Current time information in Bangalore, IN. While most organobromine compounds are relatively nonpolar, the difference in electronegativity between carbon and bromine imparts an electrophilic character to the carbon atom, making alkyl bromides effective alkylating agents. Current time information in Bangalore, IN. The carbon-bromine bond strength is intermediate between that of carbon-chlorine and carbon-iodine, offering a balance of reactivity and stability that is advantageous in many synthetic applications. Current time information in Bangalore, IN.
Nature also provides a diverse array of organobromine compounds, with over 1600 known examples, making them the most common type of organohalide found in the natural world. bldpharm.comresearchgate.net These are produced by a wide range of marine and terrestrial organisms, including plants, bacteria, fungi, and various marine animals. bldpharm.comchemicalbook.com In the marine environment, the abundance of these compounds is attributed to the enzymatic oxidation of bromide ions into a potent electrophile. Current time information in Bangalore, IN.bldpharm.com Naturally occurring organobromines are often involved in chemical defense mechanisms. np-mrd.org
In synthetic chemistry, organobromine compounds have found utility as fire retardants, fumigants, biocides, and dyes. Current time information in Bangalore, IN. Their versatile reactivity is harnessed in fundamental organic reactions such as dehydrobromination, Grignard reactions, and various coupling reactions. Current time information in Bangalore, IN.
Rationale for Focused Academic Inquiry on 1-Decanol, 10-bromo-, acetate (B1210297)
The specific interest in 1-Decanol, 10-bromo-, acetate within academic research stems from its nature as a bifunctional molecule. It possesses a long, ten-carbon chain, with a reactive bromine atom at one terminus and an acetate group at the other. This structure makes it a highly versatile synthetic intermediate.
The terminal bromine atom can be readily displaced by nucleophiles or used to form organometallic reagents, allowing for the construction of more complex carbon skeletons. The acetate group, on the other hand, serves as a protected form of an alcohol. This protecting group can be removed under specific conditions to reveal a hydroxyl group, which can then undergo further chemical transformations.
A significant application for such a molecule lies in the synthesis of complex natural products, particularly insect sex pheromones. Many pheromones are long-chain acetates. researchgate.net The precursor to the title compound, 10-Bromo-1-decanol, has been utilized in the synthesis of (11Z,13Z)-11,13-hexadecadienal, the female sex pheromone of the navel orangeworm. sigmaaldrich.com The acetate functionality is a common feature in pheromones, and analogues of these signaling molecules are synthesized to study structure-activity relationships. Current time information in Bangalore, IN. The synthesis of (E)-10-dodecenyl acetate, a major sex pheromone component of the spotted tentiform leafminer, highlights the use of bromo-alcohols as key starting materials. researchgate.net Therefore, this compound is an ideal starting material for the synthesis of long-chain acetate pheromones and other bioactive molecules.
Scope and Research Trajectories for Alkyl Bromoacetates
Alkyl bromoacetates, the class of compounds to which this compound belongs, are widely recognized for their utility in organic synthesis. Ethyl bromoacetate (B1195939), for instance, is a well-known alkylating agent. sigmaaldrich.com It is notably used in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate that can then condense with carbonyl compounds. sigmaaldrich.com
The bromoacetate moiety is a valuable functional group in the synthesis of a variety of chemical structures. For example, bromoacetylation is a method used to functionalize polyethylene (B3416737) glycol (PEG). nih.gov More recently, α-bromoacetates have been explored as mild and safe brominating agents in light-driven reactions. hmdb.ca Research has shown that near-visible light can mediate the dibromination of alkenes and alkynes using methyl α-bromoacetate, highlighting the evolving applications of this functional group. hmdb.ca These compounds are also employed in cross-coupling reactions to form arylacetic acid esters. nih.gov The reactivity of the carbon-bromine bond allows for its participation in SN2 reactions, radical reactions, and the formation of organometallic intermediates, making alkyl bromoacetates versatile tools for synthetic chemists. hmdb.ca
Chemical Compound Data
The following tables provide available data for this compound and its immediate precursor, 10-Bromo-1-decanol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 33925-77-8 | bldpharm.com |
| Molecular Formula | C₁₂H₂₃BrO₂ | bldpharm.com |
| Molecular Weight | 279.21 g/mol | bldpharm.com |
| Physical Description | Data not available in public literature | |
| Boiling Point | Data not available in public literature | |
| Density | Data not available in public literature |
| Solubility | Data not available in public literature | |
Table 2: Physicochemical Properties of 10-Bromo-1-decanol
| Property | Value | Source |
|---|---|---|
| CAS Number | 53463-68-6 | sigmaaldrich.comsigmaaldrich.comnih.govscbt.com |
| Molecular Formula | C₁₀H₂₁BrO | nih.govscbt.com |
| Molecular Weight | 237.18 g/mol | sigmaaldrich.comscbt.com |
| Physical Description | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 165-169 °C at 10 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.19 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.476 | sigmaaldrich.comsigmaaldrich.com |
| Flash Point | 109 °C (closed cup) | sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;10-bromodecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVQOLOBADBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCCCBr)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80784831 | |
| Record name | Acetic acid--10-bromodecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80784831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33925-77-8 | |
| Record name | Acetic acid--10-bromodecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80784831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1 Decanol, 10 Bromo , Acetate
Strategies for the Preparation of 10-Bromo-1-decanol Precursor
Bromination of Decane-1,10-diol using Aqueous Hydrobromic Acid (HBr)
The most common and direct method for preparing 10-bromo-1-decanol is the monobromination of decane-1,10-diol using concentrated aqueous hydrobromic acid (HBr). This reaction involves the nucleophilic substitution of one of the hydroxyl groups of the diol with a bromide ion. The general procedure typically involves heating the diol with aqueous HBr in an organic solvent, often with azeotropic removal of water to drive the reaction forward chemicalbook.comorganic-chemistry.org. However, some studies suggest that removing water can be detrimental to the selectivity of monobromination, potentially increasing the formation of the dibrominated byproduct organic-chemistry.orgresearchgate.net.
The efficiency and selectivity of the monobromination of decane-1,10-diol are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the yield of 10-bromo-1-decanol while minimizing the formation of 1,10-dibromodecane. A 48% aqueous solution of HBr is consistently used as the brominating agent acs.orgresearchgate.net.
Table 1: Comparison of Conventional Heating Methods for Synthesis of 10-Bromo-1-decanol
| Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|
| Toluene | 72 h | 90% | researchgate.net |
| Toluene | 16 h | 93% | chemicalbook.com |
| Cyclohexane | 6 h | 79-89% | researchgate.net |
| Petroleum Ether | 60 h | 73% | researchgate.net |
| Benzene | 24 h | 63% | researchgate.net |
Phase transfer catalysts (PTCs) play a crucial role in enhancing the rate and selectivity of the bromination reaction between the aqueous HBr phase and the organic phase containing the diol. Tetrabutylammonium bromide (TBAB) is a commonly used PTC for this transformation acs.orgresearchgate.netwikipedia.org. It facilitates the transfer of bromide ions from the aqueous phase to the organic phase, thereby increasing the effective concentration of the nucleophile near the substrate researchgate.netmdpi.com.
The use of TBAB has been shown to support the synthesis of 10-bromo-1-decanol, resulting in a 64% yield with 80% conversion of the starting diol acs.orgresearchgate.net. Another effective catalyst system is a combination of tetrabutylammonium iodide and bromide researchgate.netacs.org. Studies have shown that optimizing the catalyst concentration is key; for example, using 20 mol% of the PTC gave the best results, while higher concentrations led to charring and reduced yields acs.org. In the absence of a phase transfer catalyst, conventional heating of diols with 48% aq HBr resulted in no reaction, demonstrating the essential role of the catalyst in this two-phase system acs.org.
To overcome the long reaction times associated with conventional heating methods, microwave-assisted synthesis has emerged as a rapid and efficient alternative nih.govoatext.com. This technique significantly accelerates the reaction, providing enhanced yields in a fraction of the time researchgate.netacs.org.
The synthesis of bromoalkanols, including 10-bromo-1-decanol, has been successfully achieved by reacting diols with 48% aqueous HBr in the presence of a phase transfer catalyst like tetrabutylammonium iodide/bromide under microwave irradiation researchgate.netacs.org. This environmentally benign approach can yield products in as little as five minutes, with reported yields for various bromoalkanols ranging from 75% to 80% researchgate.net. One study reported the synthesis of 10-bromo-1-decanol in a 53.5% yield with a high selectivity of 95.2% using microwave irradiation researchgate.net. This method not only enhances reaction rates but also aligns with the principles of green chemistry by reducing energy consumption and reaction time oatext.com.
Table 2: Microwave-Assisted vs. Conventional Synthesis of Bromoalkanols
| Method | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Microwave | Tetrabutylammonium iodide/bromide | 5 min | 75-80% | researchgate.net |
| Conventional | None | 2.5 h | 60% | acs.org |
| Microwave | (Not Specified) | Not Specified | 53.5% (95.2% selectivity) | researchgate.net |
A significant challenge in the synthesis of 10-bromo-1-decanol is the concurrent formation of the dibrominated byproduct, 1,10-dibromodecane acs.orgresearchgate.net. Since the reactivity of the two hydroxyl groups in decane-1,10-diol is similar, controlling the reaction to favor monosubstitution is crucial for achieving high selectivity.
Several strategies are employed to minimize the formation of this byproduct. One approach is to carefully control the stoichiometry of the reagents. Another critical factor is the management of water in the reaction. While Dean-Stark traps are often used to remove water and drive the equilibrium, some research indicates that azeotropic removal of water can decrease selectivity and favor the formation of the dibromide organic-chemistry.orgresearchgate.net. The best results for monobromination were often obtained by heating the diol and HBr in toluene without a Dean-Stark trap organic-chemistry.org. After the reaction, purification techniques such as silica (B1680970) gel column chromatography are typically used to separate the desired 10-bromo-1-decanol from unreacted diol and the 1,10-dibromodecane byproduct chemicalbook.com. In some cases, a wash with cold sulfuric acid has been used to remove byproducts chemicalbook.com.
Alternative Routes to Bromoalkanols (e.g., from diols, ethers, and lactones)
Beyond the direct bromination of diols, bromoalkanols can be synthesized from other functional groups. The use of aqueous hydrobromic acid and a phase transfer catalyst under microwave irradiation has been shown to be an effective method for converting cyclic ethers and lactones into the corresponding bromoalkanols researchgate.netacs.org. This approach provides an environmentally favorable route that avoids solvents like benzene and enhances product yields researchgate.netacs.org. For example, this methodology has been successfully applied to synthesize a range of bromoalkanols, demonstrating its versatility acs.org. The conversion of lactones involves a reductive opening, followed by bromination, to yield the desired hydroxy-bromo alkane structure iastate.edu.
Esterification Routes to Form 1-Decanol, 10-bromo-, acetate (B1210297)
The conversion of 10-bromo-1-decanol to its acetate ester is the central transformation in the synthesis of 1-Decanol, 10-bromo-, acetate. This is accomplished through various esterification routes, each with distinct advantages and procedural nuances. The primary approach is the acetylation of the terminal hydroxyl group of 10-bromo-1-decanol.
Acetylation of 10-Bromo-1-decanol
Acetylation involves the introduction of an acetyl group onto the oxygen atom of the primary alcohol functional group in 10-bromo-1-decanol. This can be achieved through several well-established chemical reactions, broadly categorized as direct esterification with carboxylic acids or their more reactive derivatives, and catalytic methods that facilitate the reaction under specific conditions.
Direct esterification methods utilize common acetylating agents to convert the alcohol to the desired ester.
With Acetic Acid (Fischer Esterification): This classic method involves reacting 10-bromo-1-decanol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by removing the water formed as a byproduct, often through azeotropic distillation. mdpi.com However, this equilibrium-limited process can require high temperatures and an excess of one reagent. nih.gov
With Acetic Anhydride (Ethanoic Anhydride): Using acetic anhydride is a more efficient method than using acetic acid. The reaction with 10-bromo-1-decanol proceeds readily, often with gentle heating or the use of a base catalyst like pyridine or a catalytic amount of acid. The byproduct, acetic acid, is less problematic to remove than water and does not promote a reverse reaction, leading to higher yields.
With Acetyl Chloride: Acetyl chloride is a highly reactive acetylating agent that reacts vigorously with alcohols, including 10-bromo-1-decanol, to form the corresponding acetate ester. This reaction is typically performed at low temperatures in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrogen chloride (HCl) gas produced as a byproduct. The reaction is fast and generally irreversible, leading to high yields of this compound.
Catalytic methods offer milder conditions and can be advantageous for sensitive substrates.
Acid Catalysis: As mentioned in the Fischer esterification, Brønsted acids (e.g., H₂SO₄) or Lewis acids are fundamental catalysts. nih.gov They function by protonating the carbonyl oxygen of the acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 10-bromo-1-decanol. Zirconium-based complexes have also been studied as moisture-tolerant catalysts for esterification, operating efficiently under ambient conditions. nih.govacs.org
Steglich Esterification: This method is a particularly mild and efficient route for forming esters, especially for substrates that may be sensitive to the harsh conditions of traditional acid catalysis. organic-chemistry.orgcommonorganicchemistry.com The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid (acetic acid), and 4-dimethylaminopyridine (DMAP) as a catalyst. wikipedia.orgsynarchive.com The reaction proceeds at or below room temperature. DCC activates the acetic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acetyl-pyridinium species ("active ester"). organic-chemistry.org This species is readily attacked by 10-bromo-1-decanol to yield the final product, this compound, and dicyclohexylurea (DCU), a stable urea byproduct. organic-chemistry.orgwikipedia.org
The efficiency of the synthesis of this compound is highly dependent on the reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time and side products.
| Parameter | Influence on Esterification | Optimized Conditions & Examples |
| Reagents | The choice of acetylating agent (acetic acid, acetic anhydride, acetyl chloride) dictates reactivity and reaction conditions. The molar ratio of alcohol to acid/anhydride affects equilibrium. | Using acetyl chloride or acetic anhydride generally gives higher yields than acetic acid. For Fischer esterification, using an excess of one reactant can shift the equilibrium. mdpi.com |
| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions or decomposition. Low temperatures are required for highly reactive agents like acetyl chloride. | Fischer esterification often requires reflux temperatures to facilitate water removal. chemicalbook.com Steglich esterification is typically run at room temperature. wikipedia.org |
| Solvents | The solvent can play a role in reactant solubility and, in some cases, in driving the reaction (e.g., azeotropic removal of water with toluene or benzene). orgsyn.org | For Steglich esterification, polar aprotic solvents are commonly used. wikipedia.org For direct esterification, a non-polar solvent like toluene can be used to remove water azeotropically. |
| Catalysts | The type and concentration of the catalyst are critical. Acid catalysts (H₂SO₄) are common but harsh. DMAP is highly effective in small quantities for Steglich esterification. organic-chemistry.org | For acid catalysis, typical loadings are 1-5 mol%. For Steglich esterification, catalytic amounts (e.g., 5 mol-%) of DMAP are sufficient to accelerate the reaction and suppress side reactions. organic-chemistry.org |
Comparative Analysis of Esterification Efficiency and Selectivity
Different esterification methods present a trade-off between reaction conditions, cost, efficiency, and the nature of byproducts. The selectivity for the hydroxyl group over the bromo- group in 10-bromo-1-decanol is generally very high in these reactions, as the alkyl bromide is a much weaker nucleophile than the alcohol.
| Method | Reagents | Conditions | Efficiency / Yield | Byproducts | Advantages & Disadvantages |
| Fischer Esterification | Acetic Acid, Acid Catalyst (e.g., H₂SO₄) | High Temperature, Reflux | Moderate to Good (Equilibrium limited) | Water | Adv: Inexpensive reagents. Disadv: Reversible, harsh conditions, requires water removal. mdpi.comnih.gov |
| Acetylation with Acetic Anhydride | Acetic Anhydride, Base/Acid Catalyst | Mild to Moderate Heat | High | Acetic Acid | Adv: Irreversible, higher yielding than Fischer. Disadv: Reagent is more expensive than acetic acid. |
| Acetylation with Acetyl Chloride | Acetyl Chloride, Base (e.g., Pyridine) | Low Temperature (0 °C to RT) | Very High | HCl (neutralized by base) | Adv: Very fast and high yielding. Disadv: Reagent is corrosive and moisture-sensitive; produces corrosive HCl. |
| Steglich Esterification | Acetic Acid, DCC, DMAP | Room Temperature | Very High | Dicyclohexylurea (DCU) | Adv: Very mild conditions, suitable for sensitive substrates. organic-chemistry.orgwikipedia.orgDisadv: Uses expensive reagents (DCC, DMAP); DCU byproduct can be difficult to remove. |
Novel Synthetic Approaches and Derivatization Reactions
While traditional esterification methods are well-established for synthesizing this compound, modern synthetic chemistry offers alternative approaches that may provide advantages in terms of efficiency, sustainability, or reaction conditions.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of the precursor, 10-bromo-1-decanol. researchgate.net This technique could potentially be applied to the esterification step as well, accelerating the reaction between 10-bromo-1-decanol and acetic acid or its anhydride, thereby reducing energy consumption and possibly improving yields.
Novel Catalytic Systems: Research into new catalysts for esterification is ongoing. Moisture-tolerant Lewis acid catalysts, such as certain zirconium complexes, could simplify the procedure by eliminating the need for strictly anhydrous conditions, which are often required for traditional methods. nih.govacs.org
Derivatization Reactions: this compound is a bifunctional molecule, possessing both a terminal bromide and an acetate ester. These two functional groups allow for a range of subsequent chemical transformations, or derivatizations. The terminal bromide can be displaced by various nucleophiles in SN2 reactions to introduce new functional groups, such as azides, cyanides, or thiols. It can also be used in the formation of Grignard reagents or in coupling reactions. The acetate ester can be hydrolyzed under acidic or basic conditions to regenerate the primary alcohol, 10-bromo-1-decanol, effectively serving as a protecting group for the hydroxyl functionality.
One-Pot Syntheses of Alpha-Bromo-Alpha,Beta-Unsaturated Esters from Alcohols
A one-pot procedure for the synthesis of α-bromo-α,β-unsaturated esters directly from alcohols has been developed, offering an efficient alternative to traditional multi-step methods. nih.govnih.govresearchgate.net This reaction typically involves the in situ generation of a bromo-substituted Wittig reagent and subsequent oxidation of the alcohol to an aldehyde, which then undergoes olefination.
The general methodology involves the treatment of an alcohol with N-bromosuccinimide (NBS) and (carboethoxymethylene)triphenylphosphorane in the presence of an oxidizing agent like manganese dioxide (MnO₂). nih.govnih.govresearchgate.net The reaction proceeds under ultrasonic irradiation and provides stereoselective formation of Z-configured α-bromo-α,β-unsaturated esters in good to excellent yields, particularly for reactive alcohols such as aromatic, allylic, and propargylic alcohols. nih.gov For less reactive alkanols, the yields are generally lower. nih.gov
General Reaction Scheme:
R-CH₂OH + (Ph)₃P=CHCO₂Et + NBS + MnO₂ → (Z)-R-CH=C(Br)CO₂Et
While this method is designed for the synthesis of α-bromo-α,β-unsaturated esters, a hypothetical application could be envisioned where the hydroxyl group of a precursor like 10-hydroxydecyl acetate is converted to the corresponding α-bromo-α,β-unsaturated ester. However, the direct application to this compound is not feasible as it lacks the primary alcohol functionality required for the initial oxidation step.
The following table summarizes typical results for this one-pot synthesis with various alcohols, as reported in the literature.
| Entry | Alcohol | Product | Yield (%) | Z:E Ratio |
| 1 | Benzyl alcohol | (Z)-Ethyl 2-bromo-3-phenylpropenoate | 92 | 95:5 |
| 2 | Cinnamyl alcohol | (Z)-Ethyl 2-bromo-5-phenyl-2,4-pentadienoate | 88 | 94:6 |
| 3 | Propargyl alcohol | (Z)-Ethyl 2-bromo-2,4-pentadienoate | 85 | 92:8 |
| 4 | 1-Heptanol | (Z)-Ethyl 2-bromo-2-nonenoate | 35 | 90:10 |
Palladium-Catalyzed Cross-Coupling Reactions involving Bromoacetates
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com
While the target compound, this compound, is not a bromoacetate (B1195939), the bromo- functionality at the 10-position can readily participate in palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond by reacting this compound with an organoboron compound in the presence of a palladium catalyst and a base.
Hypothetical Suzuki-Miyaura Coupling Reaction:
Br-(CH₂)₁₀-OAc + R-B(OH)₂ --(Pd catalyst, Base)--> R-(CH₂)₁₀-OAc
This reaction would be valuable for introducing a wide range of aryl, heteroaryl, or vinyl groups at the terminus of the decyl chain, leading to diverse and complex molecular architectures. The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and functional group tolerance.
The following table provides examples of palladium-catalyzed cross-coupling reactions involving alkyl bromides, demonstrating the versatility of this methodology.
| Coupling Partner 1 (Alkyl Bromide) | Coupling Partner 2 (Organometallic Reagent) | Catalyst System | Product |
| 1-Bromooctane | Phenylboronic acid | Pd(OAc)₂ / SPhos | 1-Phenyloctane |
| 1-Bromohexane | (4-methoxyphenyl)magnesium bromide | Pd(acac)₂ / dppf | 1-(4-methoxyphenyl)hexane |
| 1-Bromobutane | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 1-Hexene |
Nickel/Photocatalysis in Acylation Reactions with Alpha-Bromo Acetates
The combination of nickel catalysis and photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. organic-chemistry.orgacs.org One notable application is the acylation of α-bromo acetates with aldehydes. organic-chemistry.orgacs.org This dual catalytic system typically employs a nickel catalyst and a photocatalyst, such as tetrabutylammonium decatungstate (TBADT), which facilitates the generation of acyl radicals from aldehydes upon irradiation with visible light. organic-chemistry.org The nickel catalyst then mediates the cross-coupling of these acyl radicals with the α-bromo acetate. organic-chemistry.org
The general protocol involves the cooperative catalysis of nickel and a hydrogen-atom-transfer photocatalyst to enable the cross-coupling of aryl halides or α-bromo acetates with a variety of aldehydes to produce ketones or β-keto esters, respectively. organic-chemistry.org Optimal conditions often involve a nickel(II) salt, a bipyridine ligand, a base, and an organic solvent at room temperature under light irradiation. organic-chemistry.org
General Reaction for Acylation of α-Bromo Acetates:
R-CHO + Br-CH₂CO₂Et --(Ni catalyst, Photocatalyst, Light)--> R-CO-CH₂CO₂Et
This methodology is specifically designed for α-bromo acetates. Therefore, this compound, which is a 10-bromo derivative, would not be a suitable substrate for this particular acylation reaction at the acetate moiety. However, this synthetic strategy highlights the reactivity of bromoacetates in modern catalytic transformations. A hypothetical application could involve the coupling of ethyl bromoacetate with a long-chain aldehyde to synthesize a β-keto ester.
The table below showcases the scope of the nickel/photocatalyzed acylation of α-bromo acetates with various aldehydes.
| Aldehyde | α-Bromo Acetate | Product | Yield (%) |
| Benzaldehyde | Ethyl bromoacetate | Ethyl 3-oxo-3-phenylpropanoate | 85 |
| 4-Chlorobenzaldehyde | Ethyl bromoacetate | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 92 |
| Cyclohexanecarboxaldehyde | Ethyl bromoacetate | Ethyl 3-cyclohexyl-3-oxopropanoate | 78 |
| Heptanal | Ethyl bromoacetate | Ethyl 3-oxononanoate | 75 |
Chemical Reactivity and Mechanistic Investigations of 1 Decanol, 10 Bromo , Acetate
Nucleophilic Substitution Reactions at the Bromine Center
The primary bromoalkane structure of 1-decanol, 10-bromo-, acetate (B1210297) predisposes it to nucleophilic substitution reactions, primarily following an S\textsubscript{N}2 pathway. The long, flexible decyl chain generally does not impose significant steric hindrance at the terminal carbon, making it accessible to nucleophiles.
Kinetics and Thermodynamics of Substitution (e.g., S\textsubscript{N}1, S\textsubscript{N}2 pathways)
Nucleophilic substitution at the bromine center of 1-decanol, 10-bromo-, acetate is expected to proceed predominantly via a bimolecular (S\textsubscript{N}2) mechanism. youtube.com This is characteristic of primary alkyl halides. lumenlearning.com The reaction rate is dependent on the concentration of both the substrate and the attacking nucleophile. libretexts.org The kinetics of such a reaction can be described by a second-order rate law: Rate = k[R-Br][Nu\textsuperscript{-}]. libretexts.org
The S\textsubscript{N}1 pathway, which involves the formation of a primary carbocation intermediate, is generally disfavored for primary alkyl halides like this compound due to the high instability of primary carbocations. lumenlearning.com For an S\textsubscript{N}1 reaction to occur, a highly polar, protic solvent would be required to stabilize the carbocation intermediate. libretexts.org
Table 1: Representative Kinetic Data for S\textsubscript{N}2 Reactions of Primary Bromoalkanes
| Nucleophile | Solvent | Rate Constant (k) at 25°C (M\textsuperscript{-1}s\textsuperscript{-1}) |
| I\textsuperscript{-} | Acetone | 2.0 x 10\textsuperscript{-2} |
| CN\textsuperscript{-} | DMSO | 1.5 x 10\textsuperscript{-3} |
| CH\textsubscript{3}O\textsuperscript{-} | Methanol | 5.0 x 10\textsuperscript{-4} |
| N\textsubscript{3}\textsuperscript{-} | Ethanol/Water | 8.0 x 10\textsuperscript{-5} |
This table presents illustrative kinetic data for typical S\textsubscript{N}2 reactions of primary bromoalkanes to demonstrate the relative reactivity of different nucleophiles. The actual values for this compound may vary.
Hydrolysis and Transesterification Pathways
The acetate ester functionality of this compound is susceptible to hydrolysis and transesterification reactions, which proceed through nucleophilic acyl substitution.
Mechanism of Ester Hydrolysis under Acidic and Basic Conditions
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester undergoes hydrolysis to yield 10-bromodecan-1-ol and acetic acid. libretexts.org This reaction is reversible and its mechanism involves several equilibrium steps. libretexts.org First, the carbonyl oxygen of the ester is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a molecule of 10-bromodecan-1-ol leads to the formation of protonated acetic acid, which then deprotonates to give the final product and regenerate the acid catalyst. libretexts.org
Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), this compound is irreversibly hydrolyzed to form the sodium salt of acetic acid and 10-bromodecan-1-ol. youtube.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the 10-bromodecan-1-oxide leaving group. The resulting carboxylic acid is then deprotonated by the strong base to form the carboxylate salt, driving the reaction to completion. chemistrysteps.com
Investigation of Transesterification for Functional Group Transformation
Transesterification offers a versatile method for converting the acetate group of this compound into other ester functionalities. This reaction can be catalyzed by either an acid or a base. biofueljournal.com In a typical acid-catalyzed transesterification, the ester is treated with an excess of another alcohol in the presence of a strong acid catalyst. The mechanism is analogous to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. biofueljournal.com
Base-catalyzed transesterification is typically carried out using an alkoxide that corresponds to the alcohol being introduced. The reaction proceeds via nucleophilic acyl substitution. Using an excess of the new alcohol can shift the equilibrium towards the desired product. biofueljournal.com This method is valuable for introducing different ester groups with varied properties onto the 10-bromodecyl backbone.
Elimination Reactions to Form Unsaturated Esters
When this compound is treated with a strong, non-nucleophilic base, an elimination reaction can occur to form an unsaturated ester, primarily dec-9-en-1-yl acetate. masterorganicchemistry.com The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway, which is favored by strong bases and is a concerted, one-step process. lumenlearning.com
In the E2 reaction, the base abstracts a proton from the carbon adjacent (beta) to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a pi bond is formed between the alpha and beta carbons. lumenlearning.com The regioselectivity of this reaction generally follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). msu.edu
The E1 (unimolecular elimination) mechanism is less likely for this primary alkyl halide due to the instability of the primary carbocation intermediate that would need to form. lumenlearning.com
Table 2: Common Bases Used for E2 Elimination Reactions
| Base | Structure | Characteristics |
| Sodium ethoxide | NaOEt | Strong, moderately hindered base |
| Potassium tert-butoxide | KOtBu | Strong, sterically hindered base |
| 1,8-Diazabicycloundec-7-ene | DBU | Strong, non-nucleophilic base |
| Sodium hydride | NaH | Strong, non-nucleophilic base |
Advanced Analytical Methodologies for Characterization and Detection of 1 Decanol, 10 Bromo , Acetate
Chromatographic Techniques for Separation and Quantitation
Chromatography is an essential tool for separating 1-Decanol, 10-bromo-, acetate (B1210297) from other components in a mixture, a crucial step before its identification and quantification. Both gas and liquid chromatography, coupled with mass spectrometry, offer powerful solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Organobromine Compounds
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 1-Decanol, 10-bromo-, acetate. It combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. epa.govresearchgate.net
The choice of GC column and the optimization of the temperature program are critical for achieving good separation. A Poraplot Q column, which is a porous polymer column made of 100% polystyrene-divinylbenzene, is suitable for separating a range of volatile compounds. gcms.czchromtech.com For the analysis of this compound, a nonpolar column like a PoraPLOT Q or an HP-5MS could be effectively used. gcms.cznist.gov
Temperature programming, the process of increasing the oven temperature during the analysis, is crucial for obtaining sharp peaks, especially for compounds with a wide range of boiling points. chromatographytoday.comlibretexts.org An optimized temperature program ensures that all analytes are eluted with reasonable peak separation and sensitivity. chromatographyonline.com A typical program would start at a low initial temperature, followed by a controlled ramp rate to a final temperature, which is held for a period to ensure all components have eluted. chromatographyonline.comelementlabsolutions.com For instance, a starting temperature of around 40-60°C, ramped at 10°C/min to a final temperature of 280-300°C, could be a suitable starting point for method development for this compound. elementlabsolutions.comgcms.cz
Table 1: Illustrative GC Temperature Program for this compound Analysis
| Parameter | Value | Purpose |
| Initial Temperature | 60°C | Allows for the focusing of the analyte at the head of the column. |
| Initial Hold Time | 2 min | Ensures complete transfer of the sample onto the column. |
| Ramp Rate | 10°C/min | Provides a good balance between separation and analysis time. elementlabsolutions.com |
| Final Temperature | 280°C | Ensures elution of the higher boiling point analyte. |
| Final Hold Time | 5 min | Allows for the elution of any less volatile matrix components. |
Following separation by the GC, the analyte enters the mass spectrometer's ion source. Electron Impact (EI) is a common "hard" ionization technique that bombards the molecule with high-energy electrons, causing fragmentation. youtube.com This fragmentation pattern is highly reproducible and acts as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries like the NIST WebBook. nist.gov For this compound, the presence of bromine's two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio, results in characteristic M+ and M+2 peaks of nearly equal intensity, which is a strong indicator of a bromine-containing compound. libretexts.org
Negative Ion Chemical Ionization (NCI) is a "softer" ionization technique that is highly selective for electrophilic compounds, such as halogenated molecules. nih.gov NCI often produces less fragmentation and a more abundant molecular ion or a characteristic fragment ion, which can significantly enhance sensitivity and selectivity for trace-level analysis of organobromine compounds. nih.gov For this compound, NCI could be particularly advantageous in complex matrices where background interference is a concern.
For trace analysis, Selected Ion Monitoring (SIM) is a highly sensitive GC-MS technique. wikipedia.org Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. taylorandfrancis.com This significantly increases the signal-to-noise ratio, allowing for much lower detection limits. epa.gov For this compound, specific ions from its EI fragmentation pattern would be chosen for monitoring. A minimum of one quantitation ion and two qualifying ions should be used to ensure reliable identification. epa.gov
Table 2: Hypothetical SIM Ions for this compound
| Ion Type | m/z Value | Rationale |
| Quantitation Ion | [M-CH₃COO]⁺ | A likely abundant and specific fragment. |
| Qualifier Ion 1 | [M-Br]⁺ | Loss of the bromine atom. |
| Qualifier Ion 2 | Molecular Ion (79Br) | To confirm the molecular weight. |
| Qualifier Ion 3 | Molecular Ion (81Br) | To confirm the presence of bromine. |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Matrices
For samples that are not suitable for GC analysis due to low volatility, thermal instability, or a highly complex matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. youtube.com LC separates compounds in a liquid phase before they are introduced into the mass spectrometer.
A significant advantage of LC-MS is its ability to handle a wide range of compounds and complex mixtures with minimal sample preparation. youtube.com For the analysis of this compound in a complex environmental or biological sample, LC-MS with electrospray ionization (ESI) would be a suitable approach. In negative-ion ESI, it may be possible to detect the bromide ion (m/z 79 and 81) after in-source fragmentation, providing a selective method for detecting unknown organobromine compounds. researchgate.net
Ultra-High Resolution Mass Spectrometry (UHRMS), often utilizing Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass analyzers, provides extremely high mass accuracy and resolving power. mdpi.compnnl.gov This allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. nih.gov For this compound, UHRMS can differentiate it from other compounds that may have the same nominal mass but different elemental formulas (isobars). pnnl.gov This level of certainty in identification is invaluable, especially when analyzing unknown compounds in complex mixtures. mdpi.com
Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method
The analysis of complex environmental or biological samples for unknown organobromine compounds has been significantly enhanced by the development of novel, untargeted screening methods. One such powerful technique is the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) method, which utilizes ultrahigh-resolution mass spectrometry (UHRMS). nih.gov This method is particularly effective for identifying natural and synthetic organobromine compounds that might constitute a large portion of the total organic bromine in a given sample. nih.govresearchgate.net
The DIPIC-Frag procedure involves segmenting the full mass-to-charge (m/z) range into a series of successive, narrow (e.g., 5-m/z) windows. Within each window, all precursor ions are isolated and fragmented. nih.gov This data-independent approach ensures that no potential compounds of interest are missed, which is a common limitation of data-dependent acquisition (DDA) methods that rely on precursor ion intensity. For organobromine compounds, the key to this method is the subsequent extraction of characteristic fragment ions from the generated data. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, creating a distinctive isotopic pattern that serves as a reliable signature for bromine-containing fragments.
In the context of this compound, the DIPIC-Frag method would proceed by first acquiring full-scan mass spectrometry data across numerous isolation windows. A chemometric strategy would then be employed to filter the data, specifically searching for the characteristic bromine isotopic peaks associated with fragments of the molecule. nih.gov For instance, fragments containing the C₁₀H₂₀Br portion of the molecule would exhibit the tell-tale 1:1 isotopic ratio.
A hypothetical application of DIPIC-Frag for the identification of this compound is outlined in the table below.
Table 1: Hypothetical DIPIC-Frag Analysis Parameters for this compound
| Parameter | Description | Expected Ions/Fragments for this compound |
|---|---|---|
| Precursor Ion Isolation | Data-independent acquisition using sequential 5-m/z isolation windows. | The precursor ion of the protonated molecule [M+H]⁺ would fall within a specific window. |
| Characteristic Fragments | Fragments containing the bromine atom, identifiable by their unique isotopic signature (⁷⁹Br/⁸¹Br). | Fragments resulting from the loss of the acetate group or cleavage along the alkyl chain, retaining the brominated terminus. |
| Data Processing | An R script or similar chemometric tool screens for peaks with the characteristic bromine isotopic pattern and correlates them back to their precursor ion within a specific isolation window. researchgate.net | Identification of precursor ions that yield bromine-containing fragments, leading to the tentative identification of the compound. |
Advanced Spectroscopic Techniques for Structural Confirmation (excluding basic identification data)
While mass spectrometry is a powerful tool for detection and identification, definitive structural confirmation of a molecule like this compound relies on nuclear magnetic resonance (NMR) spectroscopy. Beyond simple one-dimensional (1D) ¹H or ¹³C NMR, advanced two-dimensional (2D) techniques are indispensable for unambiguously assembling the molecular structure, especially for confirming the precise locations of the functional groups.
Two-dimensional NMR experiments provide correlation data that reveals through-bond connectivity between different nuclei, offering a detailed map of the molecular framework.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase. columbia.edu For this compound, this technique would confirm which protons are attached to each of the ten carbons in the decanol (B1663958) backbone, as well as the methyl protons of the acetate group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably more powerful for structural elucidation as it reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for connecting molecular fragments that are not directly bonded. For this compound, HMBC would be used to:
Confirm the position of the acetate group by showing a correlation from the protons on carbon-1 (C1-H) to the carbonyl carbon of the acetate group.
Confirm the position of the bromine atom by showing correlations from the protons on carbon-9 (C9-H) to carbon-10 (B1256599) (C10) and from the protons on C10-H to C9.
Piece together the entire carbon chain by observing ³JCH correlations between protons on one carbon and the carbon atom two positions away (e.g., C1-H to C3).
The table below outlines the key expected correlations for this compound in 2D NMR spectra.
Table 2: Predicted 2D NMR Correlations for Structural Confirmation of this compound
| Position | Proton (¹H) Signal | HSQC Correlation (Direct ¹H-¹³C Bond) | Key HMBC Correlations (Multiple ¹H-¹³C Bonds) |
|---|---|---|---|
| 1 | Triplet, ~4.05 ppm | Correlates to C1 (~64 ppm) | Correlates to C2, C3, and the acetate Carbonyl-C (~171 ppm) |
| 2 | Multiplet, ~1.60 ppm | Correlates to C2 (~26 ppm) | Correlates to C1, C3, C4 |
| 3-8 | Multiplets, ~1.2-1.4 ppm | Correlate to respective carbons (C3-C8) | Show expected ³JCH connectivities along the chain |
| 9 | Multiplet, ~1.85 ppm | Correlates to C9 (~33 ppm) | Correlates to C7, C8, C10 |
| 10 | Triplet, ~3.40 ppm | Correlates to C10 (~34 ppm) | Correlates to C8, C9 |
| Acetate CH₃ | Singlet, ~2.05 ppm | Correlates to acetate Methyl-C (~21 ppm) | Correlates to the acetate Carbonyl-C (~171 ppm) |
| Acetate C=O | (No proton) | N/A | Correlates to C1-H and acetate Methyl-H |
Challenges and Innovations in Organobromine Compound Analysis
The analysis of organobromine compounds is accompanied by a unique set of challenges. Many synthetic organobromides are known for their environmental persistence, and some have been identified as pollutants of concern. wikipedia.orgliverpooluniversitypress.co.uk This necessitates highly sensitive analytical methods capable of detecting trace amounts in complex environmental matrices like sediment and water. nih.govmdpi.com A significant challenge is the sheer diversity of organobromine compounds, with many remaining unidentified in environmental samples, complicating toxicological assessment. nih.gov
In response to these challenges, significant innovations in analytical chemistry are being leveraged.
High-Resolution Mass Spectrometry (HRMS): The use of instruments like the Q Exactive Orbitrap provides the mass accuracy and resolution needed to distinguish between thousands of compounds in a single sample and calculate their elemental formulas, which is a cornerstone of the DIPIC-Frag method. nih.govamericanpharmaceuticalreview.com
Advanced Chemometrics: The complexity of data generated by untargeted methods requires sophisticated data analysis strategies. The development of custom scripts and algorithms to automatically screen for characteristic isotopic patterns and fragmentation data has been a crucial innovation. nih.govresearchgate.net
Green Analytical Chemistry: There is a growing movement to make analytical methods more environmentally sustainable. This includes reducing the use of hazardous solvents and developing more energy-efficient techniques. mdpi.com For instance, innovations in sample extraction, such as using less solvent or employing alternative solvents, are being applied to the analysis of persistent organic pollutants. mdpi.com
Improved Chromatographic Techniques: Advances in both gas chromatography (GC) and liquid chromatography (LC) continue to improve the separation efficiency of complex mixtures, which is vital before mass spectrometric analysis. This allows for better isolation of individual organobromine compounds from interfering matrix components. mdpi.com
These innovations are transforming the ability of scientists to detect, identify, and quantify organobromine compounds, providing critical data for environmental protection and chemical safety. liverpooluniversitypress.co.ukresearchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bromine |
| Bromomethane (B36050) |
| Ethylene dibromide |
| Hexabromocyclododecane |
| Methyl bromide |
| Polybrominated diphenyl ethers |
| Tetrabromobisphenol-A |
| Tetrabromophthalic anhydride |
| 1-Decanol |
| 10-Bromo-1-decanol |
| 10-bromodecanoic acid |
Advanced Applications and Research Directions Excluding Clinical/safety
Role as a Synthetic Intermediate in Organic Chemistry
The unique structure of 1-decanol, 10-bromo-, acetate (B1210297), with reactive functional groups at opposite ends of a flexible carbon spacer, makes it a valuable building block in organic synthesis. The distinct reactivity of the bromo and acetate groups allows for selective and sequential chemical transformations.
Precursor in the Synthesis of Functionalized Long-Chain Compounds
As a bifunctional precursor, 1-decanol, 10-bromo-, acetate is ideally suited for constructing complex, long-chain molecules. The bromo group serves as an excellent leaving group in nucleophilic substitution reactions, while the acetate group can be readily hydrolyzed under basic or acidic conditions to reveal a primary alcohol. This alcohol can then be subjected to further reactions, such as oxidation.
A clear example of this utility is seen in the conversion of its parent alcohol, 10-bromo-1-decanol. This compound can be selectively oxidized at the hydroxyl end to produce 10-bromodecanoic acid, demonstrating how one terminus of the carbon chain can be modified while leaving the other intact for subsequent reactions. chemicalbook.com This principle allows synthetic chemists to build elaborate molecular architectures step-by-step, adding complexity as needed.
Application in the Construction of Carbon-Carbon Bonds (e.g., Wittig reagents, Grignard reagents)
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound provides pathways to utilize two of the most powerful methods for this purpose: Grignard reactions and Wittig reactions.
Grignard Reagents: The alkyl bromide portion of the molecule can react with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 10-acetoxydecylmagnesium bromide. This transformation converts the electrophilic C-Br bond into a highly nucleophilic carbon-metal bond. libretexts.orgwalisongo.ac.id This organometallic reagent can then attack a wide range of electrophiles, including aldehydes, ketones, and epoxides, to create new carbon-carbon single bonds and form more complex alcohols. libretexts.org This type of coupling is a key step in the synthesis of various natural products, including some insect pheromones. researchgate.net
Wittig Reagents: Alternatively, the bromo- end of the molecule can be used to prepare a Wittig reagent. The reaction begins with the treatment of this compound with a phosphine, typically triphenylphosphine, to form a phosphonium (B103445) salt. masterorganicchemistry.comumass.edu This salt can then be deprotonated with a strong base to yield a phosphorus ylide, the active Wittig reagent. masterorganicchemistry.comwikipedia.org This ylide is a powerful carbon nucleophile that reacts with aldehydes or ketones to replace the carbonyl oxygen with a carbon, forming a carbon-carbon double bond (an alkene) with high regioselectivity. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for extending carbon chains and installing unsaturation at a precise location.
The following table summarizes the key synthetic transformations involving this compound for carbon-carbon bond formation.
Synthetic Transformations for C-C Bond Formation
| Starting Reagent | Key Transformation | Resulting Intermediate/Reagent | Subsequent Reaction | Bond Formed |
|---|---|---|---|---|
| This compound | Reaction with Magnesium (Mg) | Grignard Reagent | Reaction with Aldehyde/Ketone | C-C Single Bond |
Intermediate for Pheromone Synthesis
Long-chain acetates are prevalent structural motifs in the sex pheromones of numerous insect species, particularly within the order Lepidoptera. researchgate.net These compounds are used in agriculture for pest management through mating disruption or mass trapping techniques. researchgate.netasianpubs.org The synthesis of these complex natural products often relies on building-block approaches using intermediates like this compound.
The closely related precursor, 10-bromo-1-decanol, has been specifically utilized in the synthesis of (11Z,13Z)-11,13-hexadecadienal, the sex pheromone of the female navel orangeworm (Amyelois transitella). sigmaaldrich.com In such syntheses, the 10-carbon backbone serves as a foundational piece that is extended and modified. The acetate form, this compound, can be seen as a protected version of the alcohol, preventing unwanted side reactions at the oxygen terminus while chemical modifications are carried out at the bromo- end. The acetate can then be removed later in the synthetic sequence to liberate the alcohol for the final steps. Syntheses of other acetate-containing pheromones, such as (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate, also rely on the coupling of smaller, functionalized fragments. jales.org
Potential in Materials Science and Polymer Chemistry
While less documented than its role in organic synthesis, the bifunctional nature of this compound suggests significant potential in the development of advanced materials.
Incorporation into Functional Polymers (e.g., via polymerization of unsaturated derivatives)
The creation of functional polymers—polymers with specific, reactive side chains—is a major goal in materials science for applications ranging from drug delivery to advanced coatings. mcmaster.ca Although direct polymerization of this compound is not a standard procedure, it serves as an excellent starting point for creating polymerizable monomers.
For instance, the bromo- group could be converted into a polymerizable functional group, such as an alkene, through an elimination reaction. Alternatively, the acetate could be hydrolyzed to the alcohol, which could then be esterified with acryloyl chloride or methacryloyl chloride to yield an acrylate (B77674) or methacrylate (B99206) monomer. This monomer, containing a long C10 side-chain, could then undergo free-radical polymerization to produce a polymer with tailored properties, such as hydrophobicity. Another advanced strategy involves using functional molecules as initiators for polymerization. Thioacetate-based initiators have been successfully used for the cationic ring-opening polymerization of 2-alkyl-2-oxazolines to create well-defined, thiol-functionalized polymers. core.ac.uk A similar approach using a bromo-acetate initiator could foreseeably be developed.
Use in the Synthesis of Specialty Chemicals (e.g., surfactants, emulsifiers, lubricants)
The fundamental structure of this compound is that of an amphiphile precursor, containing a long, hydrophobic alkyl chain and two polar, modifiable end groups. This makes it a promising candidate for the synthesis of specialty surfactants and other surface-active agents.
The industrial production of common surfactants often starts with fatty alcohols. For example, dodecanol (B89629) (lauryl alcohol) is the primary precursor to the widely used anionic surfactant sodium lauryl sulfate (B86663) (SLS). wikipedia.org Following this precedent, the C10 chain of this compound can act as the hydrophobic tail of a surfactant molecule. The hydrophilic head group can be installed by modifying either functional end.
Anionic Surfactants: The acetate group can be hydrolyzed to an alcohol, which can then be sulfated and neutralized to create an alkyl sulfate surfactant.
Cationic Surfactants: The bromo- group can be displaced by a tertiary amine, such as trimethylamine, to form a quaternary ammonium (B1175870) salt, a common structure for cationic surfactants used as fabric softeners and disinfectants.
Non-ionic Surfactants: The bromo- group could be substituted with a poly(ethylene glycol) chain, or the alcohol derived from the acetate could be ethoxylated, to produce non-ionic surfactants.
This synthetic flexibility allows for the creation of a diverse range of specialty chemicals whose properties can be fine-tuned by selecting the appropriate head group chemistry.
Biotransformations and Bio-based Synthetic Routes
The intersection of biotechnology and chemistry presents innovative pathways for the synthesis and modification of complex molecules like this compound. These biocatalytic methods, which utilize enzymes and microorganisms, are gaining traction due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical processes. nih.govmdpi.com
Enzymatic Esterification or De-esterification (e.g., lipases)
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in their natural, aqueous environment. scielo.br However, in non-aqueous or low-water media, the equilibrium of this reaction can be reversed, making lipases excellent catalysts for ester synthesis (esterification) and transesterification. scielo.brnih.gov This characteristic is particularly relevant for the synthesis or modification of this compound.
The enzymatic synthesis of this compound would typically involve the reaction of 10-bromo-1-decanol with an acetyl donor, such as acetic acid or vinyl acetate, catalyzed by a lipase. The enzyme's high chemo-, regio-, and stereoselectivity can be advantageous, potentially avoiding the need for protecting groups that are often necessary in chemical synthesis. nih.govmdpi.com The reaction proceeds via a "ping-pong bi-bi" mechanism, where the enzyme forms an acyl-enzyme intermediate with the acetyl donor before transferring the acetyl group to the alcohol.
Conversely, the de-esterification, or hydrolysis, of this compound to yield 10-bromo-1-decanol and acetic acid can also be achieved using lipases in an aqueous environment. This process is a key step in the metabolic breakdown of esters and can be harnessed for controlled release applications or in synthetic pathways where the bromo-alcohol is a desired intermediate. nih.govnih.gov
Several factors are known to influence the efficiency and selectivity of lipase-catalyzed reactions. These include the choice of enzyme, the nature of the solvent, water activity, temperature, and the molar ratio of the substrates. scielo.brnih.gov For instance, lipases from different microbial sources (e.g., Candida antarctica, Rhizomucor miehei, Pseudomonas cepacia) exhibit varying substrate specificities and stabilities. mdpi.com The selection of a suitable organic solvent is also critical, as it can affect the enzyme's conformation and activity. nih.gov
Table 1: Illustrative Parameters for Lipase-Catalyzed Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | Enhanced stability, reusability, and ease of separation from the reaction mixture. |
| Substrates | 10-bromo-1-decanol and Vinyl Acetate | Vinyl acetate can lead to an irreversible reaction, driving the equilibrium towards ester formation. |
| Solvent | Hexane or other non-polar organic solvent | Minimizes enzyme denaturation and favors the synthesis reaction over hydrolysis. scielo.br |
| Temperature | 40-60 °C | Optimal range for many lipases, balancing reaction rate and enzyme stability. |
| Water Activity (a_w) | < 0.1 | Low water content is crucial to shift the equilibrium towards esterification. nih.gov |
| Substrate Ratio | 1:1.5 (Alcohol:Acyl Donor) | An excess of the acyl donor can help to drive the reaction to completion. |
Microbial Transformations involving Halogenated Compounds
Microorganisms possess a vast and diverse metabolic machinery capable of transforming a wide array of organic compounds, including those containing halogens. researchgate.net The biotransformation of this compound by microbial systems could involve several potential pathways, primarily targeting the alkane chain or the ester group.
One of the most well-documented microbial reactions on alkanes is terminal oxidation. tandfonline.comnih.gov Alkane hydroxylase systems, found in various bacteria and yeasts (e.g., Gordonia, Pseudomonas, Candida), can introduce a hydroxyl group at the terminal methyl group of an n-alkane. tandfonline.comnih.gov While this compound already possesses a terminal hydroxyl group that is esterified, it is conceivable that microorganisms could possess enzymes capable of hydroxylating other positions on the decane (B31447) backbone, although this is less common.
A more likely microbial transformation would be the hydrolysis of the acetate ester by microbial esterases, releasing 10-bromo-1-decanol. nih.gov This bromo-alcohol could then be a substrate for further microbial action. For instance, the alcohol group could be oxidized to an aldehyde and then to a carboxylic acid, forming 10-bromodecanoic acid.
The fate of the bromine atom in microbial systems is also a critical aspect. Dehalogenation, the removal of a halogen substituent, is a key microbial process for detoxifying halogenated compounds. tandfonline.com This can occur through various enzymatic mechanisms, including hydrolytic, reductive, or oxidative dehalogenation. In the case of this compound or its derivatives, a dehalogenase could potentially replace the bromine atom with a hydroxyl group, leading to the formation of a diol derivative. The presence of other functional groups on the molecule can significantly influence the rate and regioselectivity of such reactions.
The metabolism of the acetate component, once hydrolyzed, is straightforward for most microorganisms, as it can enter central metabolic pathways like the citric acid cycle. nih.govnih.gov
Table 2: Potential Microbial Transformations of this compound
| Transformation Type | Reaction | Potential Microorganism Genus | Key Enzyme Class |
|---|---|---|---|
| Ester Hydrolysis | This compound → 10-bromo-1-decanol + Acetic Acid | Pseudomonas, Bacillus | Carboxylesterase, Lipase nih.gov |
| Alcohol Oxidation | 10-bromo-1-decanol → 10-bromodecanal (B1278384) → 10-bromodecanoic acid | Pseudomonas, Rhodococcus | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |
| Reductive Dehalogenation | R-Br + 2e⁻ + H⁺ → R-H + Br⁻ | Dehalococcoides | Reductive Dehalogenase |
| Hydrolytic Dehalogenation | R-Br + H₂O → R-OH + HBr | Pseudomonas, Arthrobacter | Haloalkane Dehalogenase |
Environmental Distribution and Fate of Organobromine Esters Excluding Toxicity and Human Exposure
Environmental Pathways and Transport Mechanisms
The movement and distribution of 1-Decanol, 10-bromo-, acetate (B1210297) in the environment are governed by several key processes, including volatilization and hydrolysis.
Volatilization: The tendency of a chemical to vaporize into the atmosphere is a significant transport mechanism. For 1-Decanol, 10-bromo-, acetate, its relatively high molecular weight and the presence of a polar acetate group would suggest a lower volatility compared to shorter-chain alkanes. However, its long alkyl chain contributes to its non-polar character, which could facilitate some degree of volatilization from surface waters and moist soils. The actual rate of volatilization would depend on environmental conditions such as temperature, wind speed, and the medium in which it is present.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that would break the molecule down into 10-bromo-1-decanol and acetic acid. This process can be influenced by pH, with faster rates typically observed under acidic or alkaline conditions. Enzymatic hydrolysis, mediated by esterases present in various microorganisms, is also a likely and potentially more significant pathway for its breakdown in biologically active environments. nih.gov The rate of hydrolysis will be a key factor in determining the persistence of the parent compound in aquatic systems.
Persistence and Degradation in Environmental Compartments
The persistence of this compound in the environment is determined by its resistance to various degradation processes in water, sediment, and air.
Water: In aqueous environments, the primary degradation pathways for this compound are expected to be hydrolysis and biodegradation. nih.govresearchgate.net The hydrolysis of the acetate ester would be a key initial step. nih.gov Following hydrolysis, the resulting 10-bromo-1-decanol, a long-chain alcohol, would likely undergo further biodegradation. Long-chain alkyl compounds can be utilized as a carbon source by various microorganisms. researchgate.netnih.gov The presence of the bromine atom may influence the rate of biodegradation, potentially making it more recalcitrant than its non-brominated counterpart. The persistence in water will therefore depend on the rates of both abiotic hydrolysis and microbial degradation.
Sediment: Due to its expected low water solubility and lipophilic nature (tendency to associate with fats and oils), this compound is likely to adsorb to organic matter in sediment and soil. This partitioning to sediment can reduce its bioavailability for degradation and transport in the water column, potentially leading to its accumulation in benthic environments. princeton.edu Anaerobic degradation in sediments would be a possible but likely slower degradation pathway compared to aerobic conditions in the overlying water.
Air: If volatilized into the atmosphere, this compound would be subject to atmospheric chemical reactions. The primary degradation pathway in the troposphere would likely be reaction with photochemically produced hydroxyl radicals (•OH). These reactions would break down the molecule, with the atmospheric lifetime depending on the concentration of hydroxyl radicals and the reaction rate constant.
Interactive Data Table: Estimated Environmental Fate Parameters for this compound and Related Compounds
| Property | This compound (Estimated) | 10-Bromo-1-decanol nih.govresearchgate.netpsu.edunih.govnih.gov | Long-chain Alkyl Acetates (General) |
| Log K_ow (Octanol-Water Partition Coefficient) | High | 4.4 researchgate.net | High |
| Water Solubility | Low | Slightly soluble psu.edu | Low |
| Vapor Pressure | Low to Moderate | Low | Low to Moderate |
| Henry's Law Constant | Low to Moderate | - | Low to Moderate |
| Biodegradation | Moderate | Expected to biodegrade | Readily biodegradable researchgate.net |
| Primary Degradation Pathway | Hydrolysis, Biodegradation | Biodegradation | Hydrolysis, Biodegradation |
Note: Data for this compound is estimated based on its structure and data for similar compounds due to a lack of specific experimental values. The properties of long-chain alkyl acetates can vary depending on the specific chain length.
Research on Bromine Cycling and Contribution to Global Bromine Budget
Organobromine compounds, both natural and anthropogenic, play a significant role in the global biogeochemical cycle of bromine. researchgate.netwikipedia.org
Naturally, a vast number of organobromine compounds are produced by marine organisms, such as algae, sponges, and corals. psu.edunih.govresearchgate.netrsc.org These natural compounds contribute significantly to the global bromine budget, with oceans estimated to release millions of tons of bromoform (B151600) (CHBr₃) and bromomethane (B36050) (CH₃Br) annually. wikipedia.org Research has shown that bromine undergoes cycling between inorganic and organic forms in marine and terrestrial ecosystems. princeton.eduprinceton.edu In terrestrial environments, bromine can be taken up by plants and converted to organobromine compounds during decomposition, becoming part of the soil organic matter. princeton.edu
Anthropogenic sources of organobromine compounds, including flame retardants, pesticides, and industrial chemicals, also contribute to the environmental load of bromine. nih.govresearchgate.netliverpooluniversitypress.co.uk While many persistent and toxic organobromine compounds have been phased out or banned, their legacy and the environmental fate of their replacements are still areas of active research. researchgate.netliverpooluniversitypress.co.uk
Future Research Directions and Emerging Trends
Development of Greener Synthetic Pathways for 1-Decanol, 10-bromo-, acetate (B1210297)
The synthesis of specialty chemicals like 1-Decanol, 10-bromo-, acetate is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances.
Future research will likely focus on moving beyond traditional batch synthesis, which often involves long reaction times and thermal heating. sciepub.com One of the most promising areas is the adoption of microwave-assisted synthesis . Microwave irradiation provides rapid and intense heating of polar molecules, which can dramatically reduce reaction times from hours to minutes and often increase product yields. sciepub.comyoutube.com This technique is particularly well-suited for the esterification of the precursor, 10-bromo-1-decanol, with acetic acid. sciepub.com The use of solvent-free conditions, where the reactants are adsorbed onto a solid support like silica (B1680970) or clay, is another green approach that can be enhanced by microwave heating. acs.org
Flow chemistry represents another significant trend for producing this compound. nih.gov By conducting the synthesis in a continuous flow reactor, key parameters like temperature, pressure, and reaction time can be precisely controlled, leading to higher consistency, improved safety, and easier scalability compared to batch processes. nih.govbeilstein-journals.org This methodology could be applied to a telescoped, multi-step synthesis, minimizing the need for isolating intermediates. nih.gov
Furthermore, biocatalysis , using enzymes like lipases to catalyze the esterification step, offers a highly selective and environmentally benign alternative to chemical catalysts. This approach operates under mild conditions and reduces the generation of toxic byproducts.
Table 1: Comparison of Conventional and Greener Esterification Approaches
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Method | Oil bath, heating mantle | Dielectric heating via microwaves youtube.com |
| Reaction Time | Several hours sciepub.com | Minutes sciepub.comyoutube.com |
| Energy Input | High, inefficient heating youtube.com | Lower, direct heating of reactants acs.org |
| Solvent Use | Often requires bulk organic solvents | Can be performed with less solvent or solvent-free youtube.comacs.org |
| Yields | Often moderate (50-70%) sciepub.com | Typically higher sciepub.comyoutube.com |
Exploration of Novel Catalytic Transformations
The dual functionality of this compound—a terminal alkyl bromide and an acetate ester—makes it a prime candidate for novel catalytic transformations. The C(sp³)–Br bond is a key site for creating molecular complexity.
A major area of future research involves leveraging the terminal bromide for palladium-catalyzed cross-coupling reactions . wikipedia.org While traditionally focused on C(sp²) centers, methods like the Suzuki-Miyaura reaction are being adapted for alkyl halides, enabling the formation of new carbon-carbon bonds under mild conditions. nih.govnih.gov This would allow the 10-carbon backbone of the acetate to be coupled with a wide variety of organic fragments (aryl, vinyl, etc.), creating a diverse library of new molecules. nih.gov Other important cross-coupling reactions that could be explored include the Heck and Sonogashira couplings. youtube.com
Beyond palladium, research into catalysts based on more abundant and less toxic metals like nickel and iron is a growing trend. youtube.com For example, recent breakthroughs have shown that nickel-catalyzed systems can achieve transformations on alkyl bromides that were previously inaccessible, such as the direct carboxylation of secondary alkyl bromides without rearrangement. acs.org Applying such novel catalytic systems to this compound could unlock unprecedented chemical transformations. The molecule's bifunctional nature allows for selective reactions, where one end is transformed while the other is preserved for subsequent steps, a key strategy in multi-step synthesis. acs.org
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Reagent/Catalyst System | Resulting Functional Group |
|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base nih.gov | R-Alkyl (C-C bond formation) |
| Heck Coupling | Alkene, Pd catalyst, Base acs.org | Alkenyl-Alkyl (C-C bond formation) |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst youtube.com | Alkynyl-Alkyl (C-C bond formation) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base youtube.com | Alkyl-Amine (C-N bond formation) |
| Ester Hydrolysis/Transesterification | Acid/Base or Enzyme Catalyst | Alcohol / New Ester |
Advanced Analytical Techniques for Ultra-Trace Detection
As this compound finds use in specialized applications, the need for methods to detect it at ultra-trace levels in complex environmental or biological matrices will grow.
Current standard methods for analyzing long-chain esters and brominated compounds include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) . mdpi.comtaylorfrancis.com Future research will focus on enhancing the sensitivity and selectivity of these techniques. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, filtering out background noise from complex samples. creative-proteomics.com
A particularly promising advanced technique is LC-MS with induced in-source fragmentation (IISF) . researchgate.net This method is designed to selectively screen for unknown organic bromine compounds. By inducing fragmentation within the mass spectrometer's ion source, the instrument can be set to specifically detect the characteristic isotopic signature of the bromide ion (m/z 79 and 81), providing a sensitive and selective way to trace the presence of the parent compound even without a pure analytical standard. researchgate.net
To achieve ultra-trace detection limits (in the parts-per-billion or lower range), these instrumental techniques will be coupled with advanced sample preparation methods. These include solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE), which can selectively extract and concentrate the analyte from a large sample volume, significantly improving detection limits. sciopen.com
Table 3: Summary of Advanced Analytical Techniques
| Technique | Principle | Key Advantage |
|---|---|---|
| GC-MS/MS | Chromatographic separation followed by two stages of mass analysis. | High selectivity and sensitivity for targeted quantification in complex matrices. mdpi.com |
| LC-MS/MS (MRM) | Liquid chromatographic separation with targeted precursor-to-product ion monitoring. | Excellent for quantifying low-level analytes in biological fluids or environmental samples. creative-proteomics.comacs.org |
| LC-NI-ESI-IISF/MS | LC separation with negative-ion electrospray ionization and in-source fragmentation. | Selective detection of unknown brominated compounds by monitoring for bromide ions (m/z 79/81). researchgate.net |
| Fluorescent Derivatization-HPLC | Chemical reaction to attach a fluorescent tag, followed by HPLC separation. | Ultrasensitive detection using fluorescence detectors. gerli.com |
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new molecules and predicting their properties before they are synthesized. This in silico approach is highly applicable to designing derivatives of this compound.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. mdpi.com DFT calculations can be used to model the C-Br bond, predicting its susceptibility to nucleophilic attack or oxidative addition to a metal catalyst. acs.orgacs.org This allows researchers to computationally screen various derivatives—for example, by changing the length of the alkyl chain or modifying the ester group—to fine-tune the reactivity of the bromide for specific catalytic reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational trend. nih.gov QSAR establishes a mathematical correlation between chemical structure and a specific property, such as reaction rate or biological activity. nih.gov For this compound, a QSAR model could be developed to predict how structural changes would affect its performance as a surface modification agent or its reactivity in a bioconjugation reaction. This predictive power allows for the rational design of new derivatives with optimized, tailored properties, saving significant time and resources in the lab. nih.gov
Table 4: Computational Approaches and Their Applications
| Computational Method | Application for this compound | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electron density, bond energies, and transition states for reactions at the C-Br bond. mdpi.comacs.org | Predict reactivity, understand reaction mechanisms, guide catalyst selection. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural descriptors of derivatives with a measured property (e.g., surface binding affinity). nih.govnih.gov | Design new derivatives with enhanced performance for a specific application. |
| Molecular Dynamics (MD) Simulation | Simulate the behavior of the molecule in a specific environment (e.g., at a water-lipid interface or forming a monolayer). | Understand self-assembly behavior and interactions with surfaces or biomolecules. |
Interdisciplinary Research with Materials Science and Biotechnology
The bifunctional nature of this compound makes it an excellent candidate for interdisciplinary research, bridging chemistry with materials science and biotechnology.
In materials science , the molecule is an ideal precursor for creating self-assembled monolayers (SAMs) on various surfaces. The long ten-carbon chain promotes the formation of an ordered, dense layer, while the terminal bromo- group serves as a versatile anchor point. After initial surface assembly, the exposed bromide can be used as a reactive handle for subsequent chemical modifications, such as "click" chemistry reactions. This allows for the creation of highly functionalized surfaces with tailored properties, such as hydrophobicity, biocompatibility, or specific binding capabilities.
In biotechnology , this compound can be used as a bifunctional linker for bioconjugation. thermofisher.comlgcstandards.com Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, like a protein or nucleic acid. thermofisher.comnih.gov The terminal bromide can act as an alkylating agent, reacting with nucleophilic groups on proteins, such as the thiol group of cysteine or the amine group of lysine, to form a stable covalent bond. youtube.com This could be used to attach proteins to a material surface for biosensor development, to link two different proteins together, or to modify a biomolecule with a hydrophobic tail to study its interaction with cell membranes.
Table 5: Potential Interdisciplinary Applications
| Field | Application | Role of this compound |
|---|---|---|
| Materials Science | Surface Functionalization | Precursor for self-assembled monolayers (SAMs) to control surface properties. |
| Materials Science | Smart Coatings | Building block for creating surfaces with switchable or responsive characteristics. |
| Biotechnology | Biosensors | Linker molecule to immobilize antibodies or enzymes onto a sensor chip. thermofisher.com |
| Biotechnology | Bioconjugation | Covalently attaches to proteins or other biomolecules for labeling or crosslinking. nih.govnih.gov |
| Drug Delivery | Nanoparticle Modification | Surface coating for nanoparticles to improve stability or cellular uptake. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 10-bromo-1-decanol acetate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves bromination of 1-decanol followed by acetylation. Critical parameters include reaction temperature (avoiding thermal degradation), stoichiometric control of brominating agents (e.g., PBr₃ or HBr), and inert atmospheres to prevent oxidation. Purification via fractional distillation or column chromatography is essential to isolate the acetate ester. Analytical techniques like NMR (¹H/¹³C) and GC-MS should confirm structural integrity and purity (>98%). Stability during storage requires anhydrous conditions and antioxidants to prevent decomposition .
Q. How can researchers characterize the thermodynamic properties of 10-bromo-1-decanol acetate?
- Methodological Answer : Key thermodynamic parameters include density (measured via U-tube oscillators at 20°C: ~0.829 g/cm³ for 1-decanol analogs ), heat capacity (studied via adiabatic calorimetry for homologous alcohols ), and phase behavior (liquid-gas critical points using high-pressure equilibria cells ). Differential scanning calorimetry (DSC) can determine melting points and thermal stability. Computational methods like COSMO-RS may predict solubility in mixed solvents .
Advanced Research Questions
Q. What experimental designs are effective for studying phase equilibria in systems containing 10-bromo-1-decanol acetate and supercritical CO₂?
- Methodological Answer : Use static-analytic apparatuses to measure vapor-liquid equilibria (VLE) at varying pressures (5–30 MPa) and temperatures (313–393 K). Ternary systems (e.g., CO₂ + 10-bromo-1-decanol acetate + n-tetradecane) require sampling loops for phase composition analysis via GC. Classify phase behavior using the Van Konynenburg-Scott scheme, noting Type III behavior for CO₂ + alcohol systems due to low mutual solubility. Molecular dynamics simulations can complement experimental data .
Q. How do researchers address contradictions in reported solubility data for 10-bromo-1-decanol acetate in aqueous and organic matrices?
- Methodological Answer : Discrepancies often arise from purity variations (e.g., residual bromides or acetylated byproducts) or solvent polarity effects. Validate solubility via shake-flask methods with HPLC quantification. For aqueous systems, account for rapid biodegradation by adding stabilizers like BHT . In non-polar solvents (e.g., hexane), use Hansen solubility parameters to predict miscibility. Cross-reference with homologous alcohols (e.g., 1-decanol’s solubility in water: 0.04 g/L at 25°C ).
Q. What analytical challenges arise in detecting trace 10-bromo-1-decanol acetate in environmental samples, and how are they mitigated?
- Methodological Answer : Low environmental persistence (due to biodegradability ) necessitates rapid sampling and extraction (e.g., solid-phase microextraction). Derivatization with BSTFA enhances GC-MS sensitivity. Matrix effects in water samples require isotope dilution (e.g., deuterated analogs) for quantification. Recovery rates >90% are achievable with C18 SPE cartridges and methanol elution .
Q. How does 10-bromo-1-decanol acetate interact with biological macromolecules, such as odorant-binding proteins?
- Methodological Answer : Fluorescence quenching assays or isothermal titration calorimetry (ITC) quantify binding affinities. For example, 1-decanol exhibits binding energies of -5.66 kJ·mol⁻¹ with insect odorant-binding proteins (GfunOBP2), suggesting hydrophobic interactions dominate. Molecular docking simulations (AutoDock Vina) can identify binding pockets and residue-specific interactions .
Contradiction Analysis
Q. Why do conflicting reports exist on the stability of 10-bromo-1-decanol acetate under oxidative conditions?
- Methodological Answer : Stability depends on substituent positioning (bromine at C10 vs. shorter-chain analogs) and storage protocols. Accelerated aging studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring reveal degradation pathways (e.g., deacetylation or bromide elimination). Contradictions may stem from varying antioxidant efficacy (e.g., BHT vs. ascorbic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
